

# Introduction: A Versatile Building Block in Modern Chemistry

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## Compound of Interest

Compound Name: *3-(Bromomethyl)-2-fluorobenzonitrile*

CAS No.: *1246527-18-3*

Cat. No.: *B1375530*

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**3-(Bromomethyl)-2-fluorobenzonitrile** is a strategically-functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a nitrile group, a fluorine atom, and a reactive bromomethyl moiety—offers a versatile platform for the synthesis of complex molecular scaffolds. The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the bromomethyl group serves as a key handle for nucleophilic substitution reactions. The nitrile can be hydrolyzed, reduced, or participate in cycloadditions.

This guide, intended for researchers, medicinal chemists, and materials scientists, provides a comprehensive overview of **3-(Bromomethyl)-2-fluorobenzonitrile**. It delves into its physicochemical properties, proposes a robust framework for its theoretical and computational analysis, outlines a practical synthetic route, and discusses its established and potential applications. The narrative emphasizes the causality behind methodological choices, ensuring a deep understanding of the molecule's behavior and utility.

## Section 1: Molecular Profile and Physicochemical Properties

The intrinsic properties of **3-(Bromomethyl)-2-fluorobenzonitrile** are dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and fluorine atom influences the electron density of the aromatic ring, while the benzylic bromide provides a site of high reactivity.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	[1][2]
Molecular Weight	214.03 g/mol	[1][3]
CAS Number	1246527-18-3	[2][3]
Appearance	White crystalline solid	[1]
Purity	≥95% (Typically)	[1][3]
SMILES	<chem>N#Cc1cccc(CBr)c1F</chem>	[1][2]
InChI Key	InChIKey=QGZKDVFNNGY KY-UHFFFAOYSA-N	[1]

## Section 2: A Framework for Theoretical Investigation

While specific theoretical studies on **3-(Bromomethyl)-2-fluorobenzonitrile** are not extensively published, a robust computational analysis can be proposed based on established quantum chemical methods successfully applied to similar fluorinated benzonitriles.[4] Such studies are critical for predicting reactivity, understanding spectroscopic signatures, and guiding experimental design.

### Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size. A typical and reliable approach would involve the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-

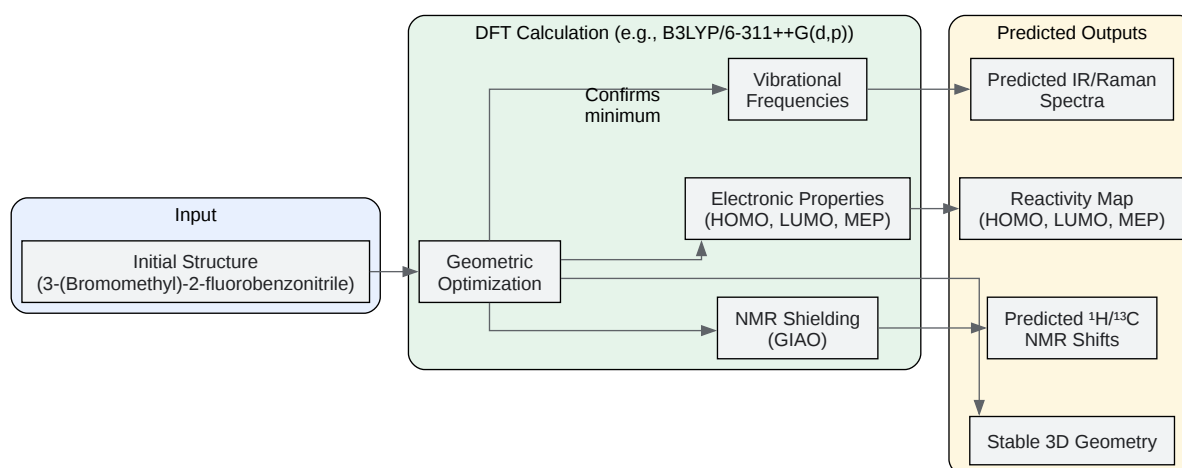
Parr correlation functional. The choice of basis set is crucial; a Pople-style basis set like 6-311++G(d,p) is recommended to accurately describe the electronic distribution, particularly around the electronegative F, N, and Br atoms, and to account for polarization and diffuse functions.

## Key Theoretical Analyses

A comprehensive theoretical study would encompass the following analyses:

- **Geometric Optimization:** The initial step involves calculating the molecule's ground-state geometry to find the lowest energy conformation. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that this structure is a true energy minimum.
- **Frontier Molecular Orbitals (HOMO-LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.
  - **HOMO:** Represents the ability to donate an electron. Its energy level correlates with the ionization potential.
  - **LUMO:** Represents the ability to accept an electron. Its energy level correlates with the electron affinity.
  - **HOMO-LUMO Gap:** The energy difference between these orbitals is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
- **Molecular Electrostatic Potential (MEP):** An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the clear identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For **3-(Bromomethyl)-2-fluorobenzonitrile**, the MEP would likely show a highly positive potential around the benzylic hydrogens and a negative potential near the nitrogen and fluorine atoms, predicting the sites for nucleophilic and electrophilic attack, respectively.
- **Spectroscopic Prediction:** DFT calculations can accurately predict various spectroscopic properties, which are invaluable for experimental characterization.

- NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, aiding in the structural elucidation and purity assessment of synthesized material.
- Vibrational Spectroscopy (IR & Raman): The calculated vibrational frequencies correspond to the characteristic stretching and bending modes of the molecule's functional groups (e.g.,  $\text{C}\equiv\text{N}$  stretch,  $\text{C-F}$  stretch,  $\text{C-Br}$  stretch), which can be directly compared to experimental FTIR and FT-Raman spectra.



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A conceptual workflow for the theoretical analysis of **3-(Bromomethyl)-2-fluorobenzonitrile** using DFT.

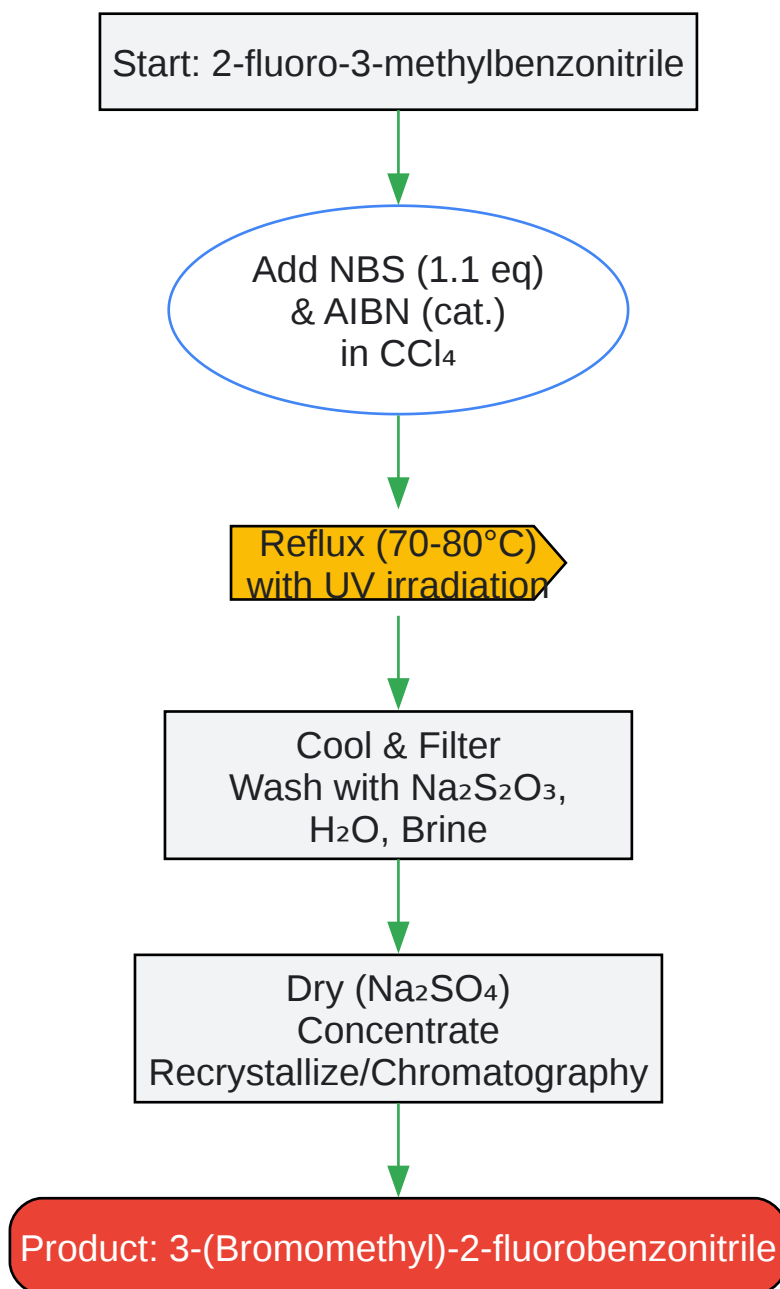
## Section 3: Synthesis and Reactivity

## Proposed Synthetic Protocol

The synthesis of **3-(Bromomethyl)-2-fluorobenzonitrile** can be efficiently achieved via radical bromination of the corresponding methyl precursor, 2-fluoro-3-methylbenzonitrile. This method is analogous to the synthesis of its isomers.[5] The reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Protocol: Radical Bromination of 2-fluoro-3-methylbenzonitrile

- **Reaction Setup:** To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq.) in a suitable non-polar solvent (e.g., carbon tetrachloride or chloroform) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq.).
- **Initiation:** Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (0.05 eq.).
- **Reaction Conditions:** Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80 °C) under inert atmosphere (N<sub>2</sub> or Ar). Monitor the reaction progress using TLC or GC-MS. The reaction is often irradiated with a UV lamp to facilitate radical formation.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure **3-(Bromomethyl)-2-fluorobenzonitrile**. [5]

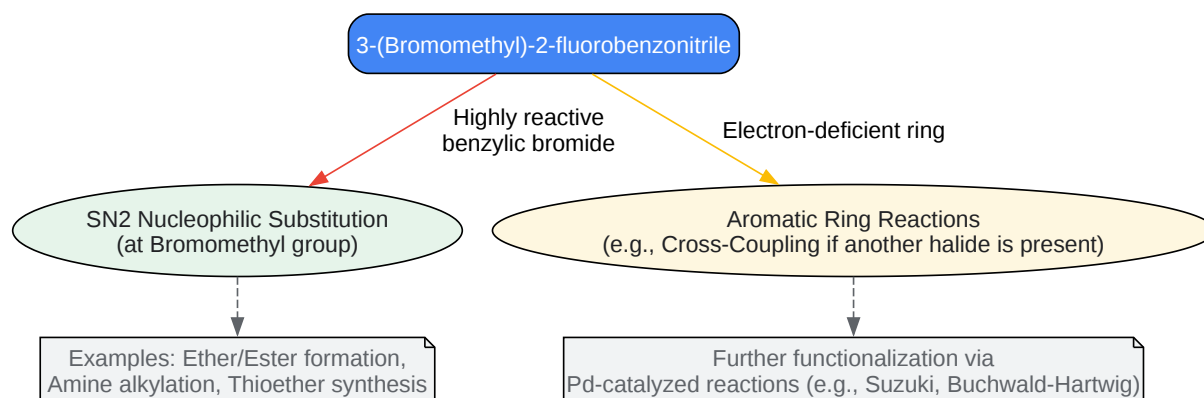


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Proposed workflow for the synthesis of **3-(Bromomethyl)-2-fluorobenzonitrile**.

## Key Reactivity Pathways

The molecule's structure facilitates two primary modes of reactivity, making it a highly versatile intermediate.



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#### Primary reactivity pathways of **3-(Bromomethyl)-2-fluorobenzonitrile**.

- **Nucleophilic Substitution at the Benzylic Carbon:** The C-Br bond in the bromomethyl group is polarized and susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, thiols, carbanions) via an S<sub>N</sub>2 mechanism. This is the most common and powerful application of this building block, allowing for the direct attachment of diverse functional groups and the construction of larger molecular frameworks.
- **Aromatic Ring Functionalization:** While the bromomethyl group is the most reactive site, the aromatic ring itself can participate in reactions. The electron-withdrawing groups make it amenable to nucleophilic aromatic substitution under certain conditions. More importantly, this core is often a component in larger molecules where other positions on the ring might be substituted with halides (like bromine or iodine), enabling palladium-catalyzed cross-coupling reactions.<sup>[6]</sup>

## Section 4: Applications in Drug Discovery and Materials Science

The synthetic utility of **3-(Bromomethyl)-2-fluorobenzonitrile** translates directly into its application as a key intermediate.

- **Pharmaceutical Synthesis:** This molecule is a valuable precursor for creating complex heterocyclic systems that form the core of many drug candidates.[7] For instance, it can be used in the synthesis of fused ring systems found in enzyme inhibitors, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer agents.[7] The fluorinated benzonitrile moiety can impart desirable pharmacokinetic properties, including enhanced metabolic stability and improved cell permeability.[6]
- **Materials Science:** In the field of organic electronics, fluorinated aromatic compounds are crucial for developing high-performance materials. The parent compound, 3-bromo-2-fluorobenzonitrile, is used as a precursor for materials in Organic Light-Emitting Diodes (OLEDs).[8] These materials are used in charge transport and emissive layers, where the specific electronic properties imparted by the substituents help to fine-tune device efficiency, color purity, and operational lifetime.[8] By extension, **3-(Bromomethyl)-2-fluorobenzonitrile** serves as a building block for creating even more complex and functionalized materials for this purpose.

## Section 5: Safety, Handling, and Storage

**3-(Bromomethyl)-2-fluorobenzonitrile** is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as corrosive, harmful, and a lachrymator.[3]

Hazard Class	GHS Statement	Source(s)
Acute Toxicity	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.	[3]
Skin Corrosion	H314: Causes severe skin burns and eye damage.	[3]
Sensitization	H317: May cause an allergic skin reaction.	[3]

### Handling and Storage Protocol:

- **Personal Protective Equipment (PPE):** Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical

safety goggles or a face shield.[9]

- **Safe Handling:** Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation.[10][11]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.[2][11] Keep away from incompatible materials such as strong bases and acids.[9]
- **Emergency Procedures:** In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and call a poison control center or physician immediately.[9]

## Conclusion

**3-(Bromomethyl)-2-fluorobenzonitrile** stands out as a potent and versatile chemical intermediate. Its value is derived from its distinct reactive sites, which can be addressed selectively to build complex molecular architectures. While direct experimental and theoretical characterization in the public literature remains sparse, this guide has provided a comprehensive framework for understanding its properties through established computational methods, a reliable synthetic pathway, and an analysis of its reactivity. For researchers in drug discovery and materials science, a thorough grasp of these theoretical and practical aspects is the key to unlocking the full potential of this powerful building block.

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